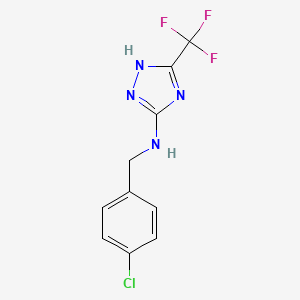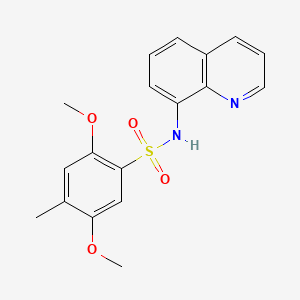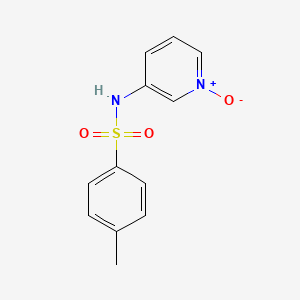![molecular formula C19H13N3 B13370990 6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B13370990.png)
6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
準備方法
The synthesis of 6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of nanoparticles, such as copper-doped CdS or cerium (IV) oxide, to enhance reaction efficiency and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups to the indoloquinoxaline core.
科学的研究の応用
6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of optoelectronic devices, such as light-emitting diodes and sensors.
作用機序
The mechanism of action of 6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting the replication and transcription processes. This mechanism is particularly relevant in its antiviral and anticancer activities, where it targets rapidly dividing cells .
類似化合物との比較
6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline is unique due to its specific structural features and pharmacological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
Indolo[2,3-b]quinoxaline derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antiviral and cytotoxic properties.
In comparison, this compound stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C19H13N3 |
|---|---|
分子量 |
283.3 g/mol |
IUPAC名 |
12-methyl-2,10,12-triazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene |
InChI |
InChI=1S/C19H13N3/c1-22-17-11-13-7-3-2-6-12(13)10-16(17)20-18-14-8-4-5-9-15(14)21-19(18)22/h2-11H,1H3 |
InChIキー |
CEUJFAALACSJBF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC3=CC=CC=C3C=C2N=C4C1=NC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B13370917.png)
![1-Methyl-2-[(2-thienylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B13370929.png)
![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
![1-[(4-Bromo-3-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13370943.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B13370944.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370947.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
![6-(2-furyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370962.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)


![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13371001.png)

